molecular formula C8H10O3 B1211358 2,4-Dimethylol phenol CAS No. 2937-60-2

2,4-Dimethylol phenol

Cat. No. B1211358
CAS RN: 2937-60-2
M. Wt: 154.16 g/mol
InChI Key: HOPGWDUYWPMYFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylol phenol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 2,4-Dimethylol phenol is also called skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

2,4-Dimethylol phenol is a liquid at room temperature with a density of 1.011 g/mL at 25 °C . It has a refractive index of 1.538 and boils at 211-212 °C . The molecular weight of 2,4-Dimethylol phenol is 154.1632 g/mol .

Scientific Research Applications

Flavor and Fragrance Industry

The compound’s pleasant aromatic properties make it valuable in the flavor and fragrance industry. It adds woody and floral notes to perfumes, soaps, and cosmetics.

These applications highlight the versatility of 2,4-dimethylol phenol across different scientific domains. Researchers continue to explore novel uses for this compound, making it an essential component in various industrial processes . If you need further details or additional applications, feel free to ask!

Safety And Hazards

2,4-Dimethylol phenol is considered hazardous. It is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,9-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPGWDUYWPMYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183604
Record name 2,4-Dimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylol phenol

CAS RN

2937-60-2
Record name 4-Hydroxy-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2937-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylol phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-xylene-4,α,α'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYLOLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2V6A19T77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4-Dimethylol phenol a concern in products containing phenol-formaldehyde resins?

A: 2,4-Dimethylol phenol is a known contact sensitizer found in phenol-formaldehyde resins (P-F-R) [, , , ]. This means that exposure to products containing this compound can cause allergic contact dermatitis in sensitized individuals.

Q2: How common is sensitivity to 2,4-Dimethylol phenol in individuals with P-F-R allergy?

A: Research indicates that 2,4-Dimethylol phenol is a strong sensitizer within P-F-R. A study focusing on patients with known P-F-R allergy found that all participants who reacted to at least one methylol phenol tested positive for 2,4-Dimethylol phenol sensitivity []. This suggests a high prevalence of 2,4-Dimethylol phenol sensitivity among those with P-F-R allergies.

Q3: Are there other chemicals that might cause similar allergic reactions in P-F-R sensitive individuals?

A: Yes, several other methylol phenols, dihydroxydiphenyl methanes, and related compounds found in P-F-R can cause contact allergy. Some examples include 2-methylol phenol, 4-methylol phenol, 2,4,6-trimethylol phenol, 3-methylol phenol, and 2,6-dimethylol phenol [, , , , ]. Cross-reactivity between these compounds is also possible, meaning that someone allergic to one may also react to others with similar structures [].

Q4: Can you elaborate on the analytical techniques used to identify and quantify 2,4-Dimethylol phenol in resins?

A: Researchers utilize advanced techniques like high-pressure liquid chromatography (HPLC) to detect and quantify the presence of 2,4-Dimethylol phenol and other sensitizers within various phenol-formaldehyde resins [, ]. This method helps determine the concentration of these compounds, which can vary significantly between different resin types.

Q5: Is there any research on finding alternatives to P-F-R that do not contain 2,4-Dimethylol phenol and similar allergens?

A: While the provided research focuses on identifying and understanding sensitizers within existing P-F-R, it highlights that resins based on paratertiary-butyl phenol do not contain the identified methylol phenol sensitizers []. This information suggests that exploring alternative resin formulations, like those using paratertiary-butyl phenol, might offer a solution to mitigate the risk of contact allergies.

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